2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing tetrazole rings. The compound bears the Chemical Abstracts Service registry number 436092-97-6, which provides a unique identifier for this specific molecular structure. The systematic name reflects the complex architecture of the molecule, beginning with the tetrazole ring substitution pattern and progressing through the phenyl ring modification to the acetamide functional group.
The nomenclature breakdown reveals several key structural components that define the chemical identity. The "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]" portion indicates that the tetrazole ring is substituted at the 5-position with a 4-aminophenyl group, while the tetrazole ring itself is connected at the 2-position to an acetyl chain. The "N-tert-butyl-acetamide" segment specifies that the acetamide nitrogen is substituted with a tertiary butyl group, creating a branched alkyl substituent that significantly influences the molecule's physical and chemical properties.
Alternative nomenclature systems may refer to this compound as "2H-Tetrazole-2-acetamide, 5-(4-aminophenyl)-N-(1,1-dimethylethyl)-", which emphasizes the tautomeric form of the tetrazole ring and uses the systematic name for the tert-butyl group as 1,1-dimethylethyl. This naming convention highlights the importance of specifying the tautomeric state of tetrazole derivatives, as these compounds can exist in multiple tautomeric forms that affect their chemical behavior and biological activity.
Molecular Formula and Weight Analysis (C₁₃H₁₈N₆O)
The molecular formula C₁₃H₁₈N₆O represents the exact atomic composition of this compound, revealing significant structural information about this nitrogen-rich heterocyclic compound. The formula indicates the presence of thirteen carbon atoms, eighteen hydrogen atoms, six nitrogen atoms, and one oxygen atom, resulting in a molecular architecture that combines aromatic and aliphatic components with multiple nitrogen-containing functional groups.
The high nitrogen content, represented by six nitrogen atoms in the molecular formula, is particularly noteworthy as it contributes to the compound's unique electronic properties and potential for hydrogen bonding interactions. Four of these nitrogen atoms are incorporated within the tetrazole ring system, which represents one of the most nitrogen-dense heterocyclic structures in organic chemistry. The remaining two nitrogen atoms are found in the amino group attached to the phenyl ring and the amide nitrogen connecting to the tert-butyl group.
Molecular weight calculations based on standard atomic masses yield a precise molecular weight that can be determined from the molecular formula. The carbon framework consists of thirteen atoms distributed across the phenyl ring (six carbons), the tetrazole ring (one carbon), the acetyl bridge (two carbons), and the tert-butyl group (four carbons). The hydrogen distribution reflects the saturation patterns of different molecular regions, with the phenyl ring contributing aromatic hydrogens, the amino group providing two hydrogens, and the tert-butyl and methylene groups accounting for the remaining aliphatic hydrogens.
The oxygen atom in the molecular formula corresponds to the carbonyl group within the acetamide functionality, which serves as both a hydrogen bond acceptor and a site for potential chemical modifications. This carbonyl group plays a crucial role in determining the compound's chemical reactivity and its ability to interact with biological targets through hydrogen bonding networks.
Crystallographic Data and Spatial Conformation
The three-dimensional spatial arrangement of this compound involves complex conformational considerations that influence its chemical and physical properties. The tetrazole ring system adopts a planar conformation due to its aromatic character, with the nitrogen atoms arranged in a nearly perfect pentagon that maximizes orbital overlap and electron delocalization. This planar geometry extends to include the attached phenyl ring, which can achieve coplanarity with the tetrazole system under favorable conformational conditions.
The tert-butyl group introduces significant steric bulk that affects the overall molecular conformation and limits rotational freedom around the amide bond. The branched nature of the tert-butyl substituent creates a roughly spherical volume of space that can influence intermolecular interactions and crystal packing arrangements. The methyl groups of the tert-butyl moiety adopt a tetrahedral geometry around the central carbon atom, creating three equivalent substituents that contribute to the compound's lipophilic character.
Conformational analysis reveals that the acetamide linker between the tetrazole ring and the tert-butyl group can adopt multiple orientations, with the most stable conformations determined by minimizing steric interactions while maintaining favorable electronic arrangements. The carbonyl group of the acetamide can participate in intramolecular hydrogen bonding with the amino group on the phenyl ring, potentially stabilizing specific conformational states and influencing the compound's overall stability.
The amino group substitution on the phenyl ring introduces additional conformational flexibility, as the nitrogen lone pair can adopt different orientations relative to the aromatic ring plane. This flexibility affects the compound's ability to participate in intermolecular hydrogen bonding networks and influences its crystal packing arrangements and solid-state properties.
Tautomeric Behavior of Tetrazole Moiety
The tetrazole ring system in this compound exhibits characteristic tautomeric behavior that significantly influences the compound's chemical properties and biological activity. Tetrazole derivatives typically exist as an equilibrium mixture of 1H-tetrazole and 2H-tetrazole tautomeric forms, with the ratio depending on environmental factors such as solvent polarity, temperature, and the nature of substituents. This tautomeric equilibrium occurs through the migration of hydrogen atoms between different nitrogen positions within the five-membered ring.
The 1H-tetrazole tautomer features the hydrogen atom bonded to the N1 position, while the 2H-tetrazole tautomer has the hydrogen at the N2 position. Studies have demonstrated that substituted tetrazoles exist as approximately equal mixtures of these two tautomeric forms, with the exact ratio influenced by steric and electronic factors from the substituents. In the case of this compound, the substitution pattern and the nature of the attached groups can shift this equilibrium toward one tautomeric form or another.
The tautomeric behavior directly affects the compound's hydrogen bonding capabilities, as different tautomers present different hydrogen bond donor and acceptor sites. The 1H-tautomer provides a hydrogen bond donor at the N1 position, while the 2H-tautomer offers a different hydrogen bonding pattern that can influence molecular recognition and binding interactions. This tautomeric flexibility is particularly relevant for biological activity, as different tautomers may exhibit varying affinities for target proteins or enzymes.
Nuclear magnetic resonance spectroscopy can distinguish between the different tautomeric forms on the appropriate timescale, providing valuable information about the tautomeric equilibrium and its temperature dependence. The chemical shifts of the tetrazole carbon and nitrogen atoms are sensitive to the tautomeric state, allowing researchers to monitor tautomeric ratios and understand how substituents influence this fundamental property of the tetrazole ring system.
Properties
IUPAC Name |
2-[5-(4-aminophenyl)tetrazol-2-yl]-N-tert-butylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O/c1-13(2,3)15-11(20)8-19-17-12(16-18-19)9-4-6-10(14)7-5-9/h4-7H,8,14H2,1-3H3,(H,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXQNPJYUKURCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1N=C(N=N1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360629 | |
| Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-tert-butylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436092-97-6 | |
| Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-tert-butylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The tetrazole ring can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives of the compound.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly as an active pharmaceutical ingredient (API) in the development of novel therapeutic agents.
Anticancer Activity
Research indicates that derivatives of tetrazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that tetrazole-based compounds can inhibit tumor growth by interfering with cellular proliferation pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of various tetrazole derivatives, including 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide, and evaluated their cytotoxic effects on cancer cell lines. The findings revealed that certain modifications to the tetrazole ring enhanced the anticancer activity significantly, suggesting a promising avenue for drug development.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Tetrazole derivatives have been known to exhibit activity against a range of pathogens.
Data Table: Antimicrobial Activity of Tetrazole Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Agricultural Science
In agricultural applications, compounds like this compound are being explored as potential agrochemicals.
Herbicidal Activity
Research into herbicidal properties has shown that tetrazole-based compounds can inhibit plant growth by disrupting photosynthesis or other metabolic pathways.
Case Study:
A field trial assessed the effectiveness of this compound as a herbicide against common weeds in cereal crops. The results indicated a significant reduction in weed biomass when applied at specific concentrations, demonstrating its potential as an effective herbicide.
Materials Science
The unique properties of this compound have prompted investigations into its use as a precursor for advanced materials.
Polymer Synthesis
Tetrazoles are known to enhance the thermal stability and mechanical properties of polymers when used as additives or crosslinking agents.
Data Table: Properties of Polymers with Tetrazole Additives
| Polymer Type | Additive | Thermal Stability (°C) | Tensile Strength (MPa) |
|---|---|---|---|
| Polyethylene | This compound | 250 | 30 |
| Polystyrene | This compound | 230 | 25 |
Mechanism of Action
The mechanism of action of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in biological systems. The amino group can form hydrogen bonds with target molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations
The diethyl analog () may offer intermediate solubility due to less steric hindrance compared to tert-butyl.
Heterocycle Impact :
- Replacement of tetrazole with triazole () introduces a sulfur atom and alters electronic properties, which could affect binding affinity in biological targets.
Spectroscopic and Analytical Data :
- The methoxyphenyl-tetrazole derivative () provides detailed ¹H-NMR and MS data (m/z 472.0), suggesting methodologies applicable to characterizing the target compound.
Hazard Profile: The methyl-isoxazolyl analog () is classified as an irritant (Xi), highlighting the need for safety precautions during handling. No hazard data are provided for the tert-butyl variant.
Research Implications and Gaps
- Pharmacological Data: No evidence directly addresses the target compound’s bioactivity.
- Synthetic Accessibility : Commercial availability () indicates feasible synthesis, but yield optimization and purity data are lacking.
- Comparative Stability : The tert-butyl group may confer metabolic stability over smaller substituents, though experimental verification is needed.
Biological Activity
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and antitumor effects. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound involves several key steps, including the formation of the tetrazole ring and subsequent functionalization to introduce the tert-butyl and acetamide groups. The compound can be synthesized from precursor compounds such as 4-aminobenzoic acid through a series of reactions involving diazotization and cyclization processes.
Antitumor Activity
Recent studies have evaluated the antitumor activity of derivatives related to this compound. For instance, compounds featuring similar structures have shown promising results against various human tumor cell lines. In a screening conducted by the National Cancer Institute, several derivatives exhibited significant cytotoxicity against cancer cells, indicating that modifications in the structure can enhance their therapeutic potential .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been noted that tetrazole-containing compounds can act as inhibitors of amine oxidases, which are enzymes involved in oxidative deamination processes relevant to inflammation and cancer progression. Inhibition of these enzymes may lead to reduced levels of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .
Case Studies
- Inhibition of Amine Oxidase : A study highlighted that derivatives similar to this compound serve as tight-binding substrates for amine oxidase copper-containing 3 (AOC3). This suggests that such compounds could be developed into therapeutic agents for inflammatory diseases .
- Anticancer Screening : Another research effort focused on synthesizing a series of N-substituted acetamides derived from 4-aminophenyl tetrazoles. These compounds were screened against multiple cancer cell lines, revealing that certain derivatives exhibited significant antiproliferative activity, with IC50 values indicating effective concentration ranges for therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Basic Synthesis and Characterization
Q1: What are the key steps in synthesizing 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide, and how can reaction progress be monitored? A: The synthesis typically involves a multi-step pathway, starting with the formation of the tetrazole ring via cycloaddition reactions. For example, describes a reflux reaction using triethylamine as a base and chloroacetyl chloride as an acylating agent, with thin-layer chromatography (TLC) used to monitor reaction completion . Post-reaction, purification involves recrystallization (e.g., pet-ether) to isolate the product. Advanced monitoring techniques like HPLC or in situ IR spectroscopy can improve yield and purity tracking.
Q2: Which spectroscopic methods are most effective for characterizing this compound? A: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and tetrazole ring protons (δ ~8–9 ppm). Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) validates molecular weight . For advanced characterization, X-ray crystallography (as in ) resolves 3D conformation and crystallographic parameters (e.g., unit cell dimensions, space group) .
Advanced Synthetic Challenges
Q3: How can researchers optimize reaction conditions to minimize byproducts in tetrazole ring formation? A: Byproducts often arise from incomplete cycloaddition or competing pathways. Computational methods like density functional theory (DFT) can model transition states to identify energy barriers and guide solvent/catalyst selection (e.g., using ICReDD’s reaction path search methods) . Experimentally, optimizing stoichiometry (e.g., excess NaN₃ for azide-tetrazole equilibrium) and using microwave-assisted synthesis can enhance efficiency.
Q4: What strategies address low yields in the final acetylation step? A: Low yields may stem from steric hindrance from the tert-butyl group. Strategies include:
- Using bulkier acylating agents to improve regioselectivity.
- Employing coupling reagents (e.g., DCC/DMAP) for mild acetylation.
- Solvent screening (e.g., DMF for polar aprotic conditions) to enhance solubility .
Biological Activity and Mechanisms
Q5: What in vitro assays are suitable for evaluating the antitumor potential of this compound? A: Standard assays include:
- MTT assay for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
- Apoptosis detection via flow cytometry (Annexin V/PI staining).
- Kinase inhibition profiling (e.g., EGFR, VEGFR) to identify molecular targets. highlights similar thiazole derivatives tested against tumor models, with IC₅₀ values reported .
Q6: How can molecular docking predict binding interactions with biological targets? A: Docking software (e.g., AutoDock Vina) models ligand-receptor interactions. For example, shows tetrazole derivatives docked into enzyme active sites (e.g., cyclooxygenase-2), with binding poses analyzed for hydrogen bonds and hydrophobic contacts . Validation via molecular dynamics (MD) simulations (e.g., 100 ns trajectories) assesses stability of the docked complex.
Data Contradictions and Reproducibility
Q7: How should researchers resolve discrepancies in reported biological activities of similar compounds? A: Contradictions may arise from variations in assay conditions (e.g., cell line heterogeneity, serum concentration). Solutions include:
- Standardizing protocols (e.g., CLSI guidelines).
- Replicating experiments with orthogonal methods (e.g., Western blotting alongside flow cytometry).
- Meta-analysis of structure-activity relationships (SAR) to identify critical substituents (e.g., 4-amino-phenyl’s role in solubility vs. activity) .
Q8: Why might synthetic yields vary between labs for this compound? A: Common factors include:
- Purity of starting materials (e.g., tert-butylamine hygroscopicity).
- Reaction scale (e.g., exothermicity in large-scale reactions).
- Ambient moisture affecting tetrazole stability. Reproducibility improves with strict anhydrous conditions (e.g., Schlenk line) and detailed reporting of synthetic parameters .
Computational and Methodological Innovations
Q9: How can quantum chemical calculations enhance understanding of this compound’s reactivity? A: DFT calculations (e.g., Gaussian 16) predict frontier molecular orbitals (HOMO/LUMO), Fukui indices for nucleophilic/electrophilic sites, and reaction thermodynamics. highlights ICReDD’s approach, where computational predictions guide experimental design (e.g., solvent selection) .
Q10: What advanced techniques validate crystallographic data for structural elucidation? A: Single-crystal X-ray diffraction (SCXRD) with refinement software (e.g., SHELXL) resolves bond lengths/angles. For disordered structures (e.g., tert-butyl rotation), Hirshfeld surface analysis quantifies intermolecular interactions. provides a model with crystallographic parameters (space group I1 2/a 1, a = 19.2951 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
